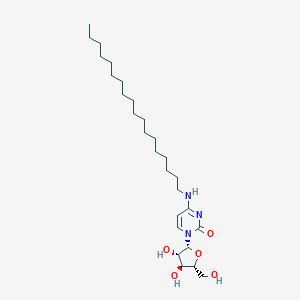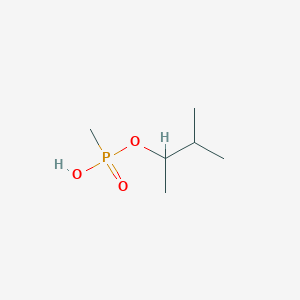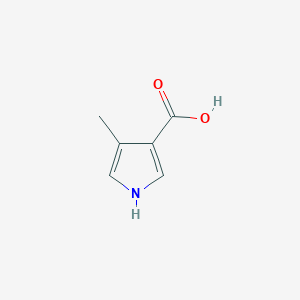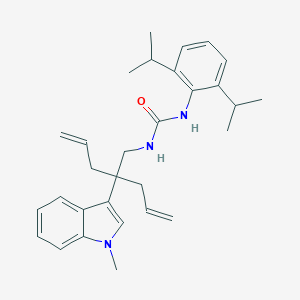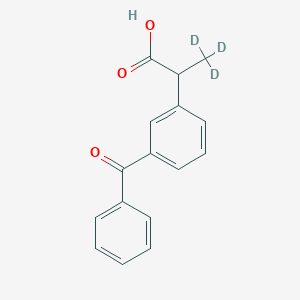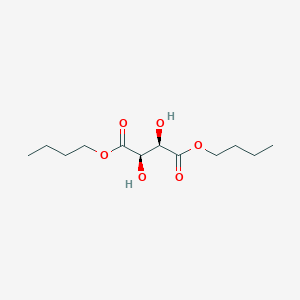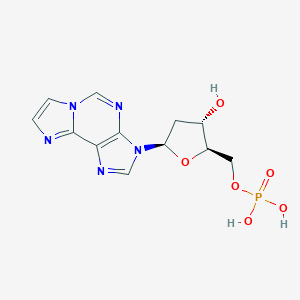
3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-
Vue d'ensemble
Description
“3H-Imidazo[2,1-i]purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-” is a chemical compound with the CAS Number: 68498-25-9 . It has a molecular weight of 275.27 . This compound is also known as Etheno-2′-deoxy-β-D-adenosine . It is a phosphorylated adenosine derivative used as probes of the activator site of glycogen phosphorylase.
Synthesis Analysis
The compound is used in the synthesis of azidoetheno analogs of deoxyadenosine as nucleotide photo-affinity probes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.27 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antiviral Research
This compound has shown potential in antiviral research due to its structural resemblance to adenosine, which is often involved in viral replication processes. By mimicking adenosine, it can act as a false substrate, inhibiting viral enzymes like reverse transcriptase, which are crucial for the replication of viruses such as HIV .
Antiprotozoal Agents
The structural analogs of purine nucleosides, to which this compound belongs, have been utilized as antiprotozoal agents. They can interfere with the nucleic acid synthesis of protozoa, offering a pathway for treating diseases like malaria and leishmaniasis .
Adenosine Receptor Agonists
Due to its adenosine-like structure, this compound can bind to adenosine receptors, modulating various physiological processes. This application is significant in neurological research, where adenosine receptors play a role in neuroprotection and neurotransmission .
Adenosine Kinase Inhibitors
In medicinal chemistry, this compound has been explored as an adenosine kinase inhibitor. By inhibiting this enzyme, it increases the concentration of adenosine, which has therapeutic effects on conditions like epilepsy and pain .
Lymphoid Malignancies Treatment
Research has indicated that purine analogs can be effective in treating lymphoid malignancies. They can induce apoptosis in malignant cells, offering a targeted approach to cancer therapy .
Systemic Mastocytosis Treatment
The compound has therapeutic potential in treating systemic mastocytosis, a condition characterized by the accumulation of mast cells in various tissues. It works by targeting specific pathways involved in the survival and proliferation of mast cells .
Synthetic Methodology Development
The synthesis of this compound and its derivatives has been a subject of interest in organic chemistry. Developing new synthetic routes can lead to more efficient production methods, which is crucial for its application in medicinal research .
Structural Biology and Protein Interaction Studies
By blocking certain nitrogen atoms in its structure, this compound offers a unique tool for studying protein interactions. It can help in understanding how proteins recognize and bind to their ligands, which is fundamental in drug design .
Propriétés
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O6P/c18-7-3-9(23-8(7)4-22-24(19,20)21)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18H,3-4H2,(H2,19,20,21)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACCSKNYAUKFAV-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN4C3=NC=C4)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975921 | |
| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-Imidazo(2,1-i)purine, 3-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)- | |
CAS RN |
60508-81-8 | |
| Record name | 1,N(6)-Ethenodeoxyadenosine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060508818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Deoxy-5-O-phosphonopentofuranosyl)-3H-imidazo[2,1-i]purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




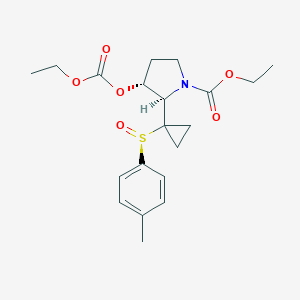
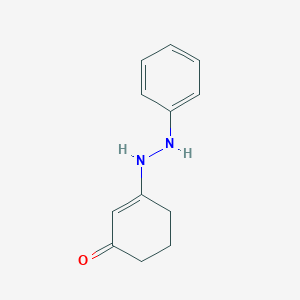
![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)

